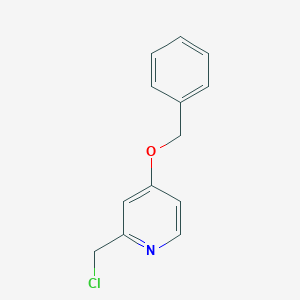
4-(Benzyloxy)-2-(chloromethyl)pyridine
Descripción general
Descripción
4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 4-(Benzyloxy)-2-chloromethylpyridine or BOCMP and has a molecular formula of C12H11ClNO.
Aplicaciones Científicas De Investigación
BOCMP has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, BOCMP has been tested as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease (Wang et al., 2018). BOCMP has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells (Li et al., 2019).
In materials science, BOCMP has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers (Zhang et al., 2016). BOCMP has also been used as a precursor for the synthesis of other pyridine derivatives with potential applications in organic synthesis (Zhang et al., 2016).
Mecanismo De Acción
The mechanism of action of BOCMP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In Alzheimer's disease, BOCMP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine (Wang et al., 2018). In cancer cells, BOCMP has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival (Li et al., 2019).
Efectos Bioquímicos Y Fisiológicos
BOCMP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis (programmed cell death) in cancer cells. BOCMP has also been shown to have neuroprotective effects in animal models of Alzheimer's disease (Wang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BOCMP in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields. However, the limitations of using BOCMP include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on BOCMP, including:
1. Further studies on the mechanism of action of BOCMP in Alzheimer's disease and cancer.
2. Development of new derivatives of BOCMP with improved properties for potential applications in medicinal chemistry and materials science.
3. Studies on the potential side effects of BOCMP and its derivatives in animal models and humans.
4. Investigation of the potential applications of BOCMP in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 4-(Benzyloxy)-2-(chloromethyl)pyridine is a chemical compound with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully understand its mechanism of action and potential side effects, but BOCMP shows promise as a potential inhibitor of acetylcholinesterase and anticancer agent.
Propiedades
Número CAS |
100375-81-3 |
|---|---|
Nombre del producto |
4-(Benzyloxy)-2-(chloromethyl)pyridine |
Fórmula molecular |
C13H12ClNO |
Peso molecular |
233.69 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clave InChI |
YXPNGNMGUJXKHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CCl |
Sinónimos |
4-(BENZYLOXY)-2-(CHLOROMETHYL)PYRIDINE |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

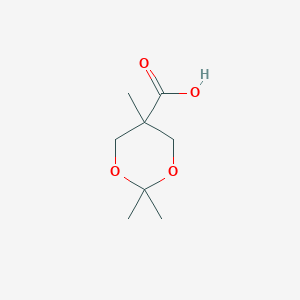
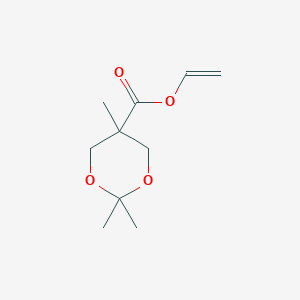

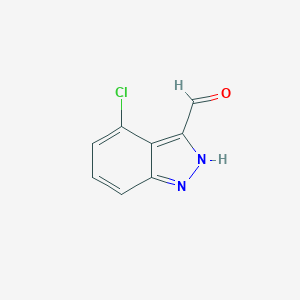



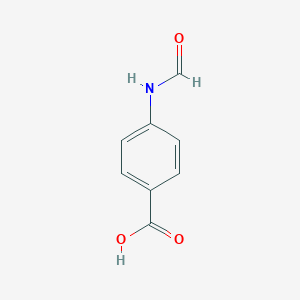

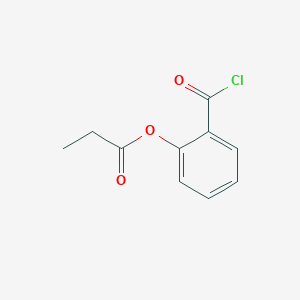
![N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide](/img/structure/B22616.png)


![2-({[3,5-Dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B22625.png)